3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to the quinoline ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological properties of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of aniline derivatives with trifluoroacetaldehyde can lead to the formation of the desired tetrahydroquinoline structure. The reaction typically requires the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed cross-coupling reactions In this approach, a trifluoromethylated aryl halide is coupled with an appropriate amine precursor in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often employed in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)quinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.
1,2,3,4-tetrahydroquinoline: Lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects.
3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring system, leading to different pharmacological activities.
Uniqueness
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinoline structure. This combination imparts distinct electronic and steric properties, making the compound valuable in various research and industrial applications. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the tetrahydroquinoline structure provides a versatile scaffold for chemical modifications.
Properties
CAS No. |
2613382-76-4 |
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Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-4,8,14H,5-6H2;1H |
InChI Key |
XDJCRJYFBXDHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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